Cas no 90033-65-1 (1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one

- 1-(2-amino-3-chlorophenyl)-2-phenylethanone

- SCHEMBL3279897

- SB80906

- 90033-65-1

-

- インチ: InChI=1S/C14H12ClNO/c15-12-8-4-7-11(14(12)16)13(17)9-10-5-2-1-3-6-10/h1-8H,9,16H2

- InChIKey: OIGWQIXVYSYDQG-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC(=O)C2=C(C(=CC=C2)Cl)N

計算された属性

- せいみつぶんしりょう: 245.0607417g/mol

- どういたいしつりょう: 245.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019122858-1g |

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one |

90033-65-1 | 95% | 1g |

$357.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748274-1g |

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one |

90033-65-1 | 98% | 1g |

¥3790.00 | 2024-04-26 |

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-oneに関する追加情報

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one (CAS 90033-65-1): A Versatile Chemical Intermediate with Expanding Applications

In the realm of specialty chemicals and pharmaceutical intermediates, 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one (CAS 90033-65-1) has emerged as a compound of significant interest to researchers and industrial chemists alike. This chlorinated aromatic ketone derivative combines unique structural features that make it valuable for various synthetic applications, particularly in the development of advanced materials and bioactive molecules.

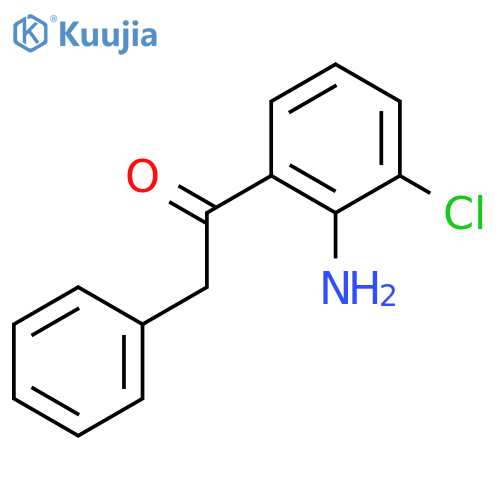

The molecular structure of 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one features both an amino group and a chloro substituent on the aromatic ring, along with a phenylethanone moiety. This combination creates multiple reactive sites that can participate in various chemical transformations. Recent studies highlight its potential as a building block for heterocyclic compounds, which are crucial in medicinal chemistry and material science applications.

One of the most searched questions regarding this compound relates to its synthetic applications. 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one serves as a precursor in the synthesis of various pharmaceutical intermediates, particularly those with potential biological activity. Its amino-chloro-phenyl structure makes it particularly valuable for creating compounds with specific electronic properties, which is why it's frequently mentioned in patents related to organic electronics and specialty coatings.

The physicochemical properties of CAS 90033-65-1 contribute to its versatility. With a molecular weight of 245.71 g/mol, this yellow to brown crystalline powder typically shows good solubility in common organic solvents while being relatively stable under normal conditions. These characteristics make it suitable for various laboratory-scale reactions and potential industrial applications where controlled reactivity is desired.

Recent trends in green chemistry have sparked interest in more sustainable production methods for compounds like 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one. Researchers are exploring catalytic processes and atom-economical routes to synthesize this intermediate, addressing growing concerns about environmental impact in chemical manufacturing. This aligns with current industry focus on sustainable chemical production, a topic frequently searched by professionals in the field.

In material science applications, the electron-rich aromatic system of 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one makes it valuable for developing organic semiconductors and photovoltaic materials. The compound's ability to participate in charge-transfer complexes has been investigated for potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, areas that have seen significant research investment in recent years.

Quality control aspects of CAS 90033-65-1 are another frequently searched topic. Analytical methods such as HPLC, GC-MS, and NMR spectroscopy are typically employed to verify the purity and identity of this compound. The standard purity grade available in the market ranges from 95% to 99%, with higher purity grades commanding premium prices for specialized applications requiring exacting specifications.

The global market for 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one has shown steady growth, driven by increasing demand from the pharmaceutical intermediate sector and expanding applications in material science. Market analysts note particular interest from Asia-Pacific regions, where specialty chemical production has been rapidly developing. Price trends for this compound fluctuate based on raw material availability and regional production capacities.

Storage and handling recommendations for CAS 90033-65-1 typically suggest keeping the compound in a cool, dry place away from strong oxidizers. While not classified as highly hazardous, standard laboratory safety practices should be observed when working with this chemical, including the use of appropriate personal protective equipment. These safety considerations are among the top searched aspects by first-time users of this compound.

Future research directions for 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one include exploring its potential in catalysis and as a ligand in metal-organic frameworks (MOFs). The compound's ability to coordinate with metal centers through its amino group and carbonyl oxygen makes it an interesting candidate for developing new coordination compounds with potential applications in gas storage or molecular recognition systems.

For researchers considering working with 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one, it's worth noting that several synthetic routes have been published in the literature. The most common methods involve Friedel-Crafts acylation of appropriately substituted benzene derivatives followed by functional group interconversion to introduce the amino group. Optimization of these synthetic procedures remains an active area of investigation, particularly with regard to improving yields and reducing byproduct formation.

In conclusion, 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one (CAS 90033-65-1) represents a versatile and valuable chemical intermediate with growing importance across multiple scientific disciplines. Its unique combination of functional groups and aromatic character ensures continued interest from both academic researchers and industrial chemists. As applications in material science and medicinal chemistry continue to expand, this compound is likely to maintain its position as an important building block in synthetic chemistry.

90033-65-1 (1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one) 関連製品

- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)

- 1261756-17-5(2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)

- 749875-12-5(2-bromo-6-(trifluoromethyl)-3-(trimethylsilyl)pyridine)

- 1803480-53-6(3-Amino-5-cyano-4-methoxy-2-(trifluoromethoxy)pyridine)

- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))

- 2386109-59-5(methyl 4-aminopent-2-ynoate)

- 1806448-02-1(2-(Chloromethyl)-4-fluorophenylhydrazine)

- 1805617-05-3(5-(Difluoromethyl)-3-iodo-4-nitropyridine-2-carboxylic acid)

- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)

- 1354484-61-9(Methyl (2S,4S)-4-(5-Isopropyl-2-methylphenoxy)-2-pyrrolidinecarboxylate Hydrochloride)